molecular formula C21H17ClN2O2 B6085232 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide

Cat. No. B6085232
M. Wt: 364.8 g/mol
InChI Key: WMIGKSCXNLCXJB-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 is a benzamide derivative that has been synthesized through a specific method. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of acute and chronic inflammation. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been found to possess antipyretic effects, reducing fever in animal models. Additionally, 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been shown to possess antioxidant properties, protecting cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is also soluble in organic solvents, allowing for easy manipulation in experiments. However, one limitation of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide. One potential avenue of research is the development of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the investigation of the mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, which may lead to the development of more potent and specific inhibitors of inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and toxicity profile of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, which is essential for the development of potential therapeutic applications.

Synthesis Methods

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been synthesized through a multi-step method that involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting compound is then reacted with 3-methylaniline to obtain the intermediate product, 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl) acetamide. Finally, the intermediate product is reacted with benzoyl chloride to produce 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide.

Scientific Research Applications

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-14-6-4-9-17(12-14)23-21(26)18-10-2-3-11-19(18)24-20(25)15-7-5-8-16(22)13-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIGKSCXNLCXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide

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